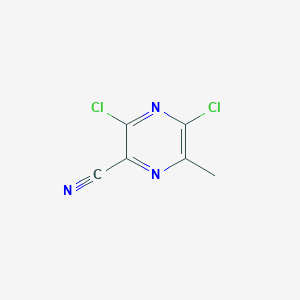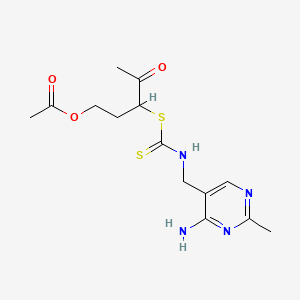![molecular formula C17H21N B3164518 ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine CAS No. 893574-80-6](/img/structure/B3164518.png)
({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine
Übersicht
Beschreibung
({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine is a useful research compound. Its molecular formula is C17H21N and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
Research on cathinones, which share a core structure similar to 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine, has provided detailed insights into their molecular configurations through X-ray diffraction and computational studies. These studies have emphasized the importance of understanding the geometric and electronic structures of such compounds, which could be crucial for designing drugs with specific pharmacological profiles (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization
A derivative closely related to 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine, identified as PF-04455242, has been characterized as a selective κ-opioid receptor antagonist. This compound demonstrated potential therapeutic benefits in treating depression and addiction disorders, showcasing the significant impact of molecular modifications on biological activity and therapeutic potential (Grimwood et al., 2011).
Material Science Applications
Amine derivatives, including those structurally related to 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine, have been explored as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials, thus extending their application beyond pharmaceuticals into materials science (Boughoues et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of novel amine derivatives continue to be an area of active research. These efforts not only contribute to the development of new synthetic methodologies but also aid in the understanding of the relationship between structure and function, which is crucial for the design of molecules with desired properties (Kavanagh et al., 2013).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like other amines, it may interact with various enzymes, receptors, and transporters in the body, influencing their function .
Biochemical Pathways
Amines can generally participate in a variety of biochemical processes, including the synthesis of biogenic amines .
Pharmacokinetics
As an amine, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of (2-Methylpropyl)[(4-phenylphenyl)methyl]amine are not well-studied. Therefore, it’s difficult to provide a detailed description of its effects. Amines can generally influence a variety of physiological processes, depending on their specific targets .
Biochemische Analyse
Biochemical Properties
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with κ-opioid receptors (KORs) with high affinity, as well as with μ-opioid receptors (MORs) and δ-opioid receptors, albeit with lower affinity . These interactions suggest that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may influence opioid receptor-mediated signaling pathways.
Cellular Effects
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated antidepressant-like efficacy in mouse forced-swim tests and has shown potential in treating stress-related behaviors in mouse social defeat stress assays . These effects indicate that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may modulate cellular functions related to mood and stress responses.
Molecular Mechanism
The molecular mechanism of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a high-affinity antagonist for κ-opioid receptors, blocking KOR and MOR agonist-induced analgesia . This antagonistic action suggests that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may inhibit opioid receptor-mediated signaling pathways, leading to its observed effects on mood and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine change over time. Studies have shown that it remains stable and effective in blocking KOR and MOR agonist-induced analgesia over a range of doses . Long-term effects on cellular function have also been observed, including its potential to reduce stress-related behaviors and influence mood over extended periods .
Dosage Effects in Animal Models
The effects of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine vary with different dosages in animal models. At lower doses, it effectively blocks KOR and MOR agonist-induced analgesia, while higher doses may lead to toxic or adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine.
Metabolic Pathways
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. These interactions may affect the overall metabolic profile of cells and tissues exposed to ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine .
Transport and Distribution
The transport and distribution of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, contributing to its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOXYPRJHEIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
![({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine](/img/structure/B3164512.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine](/img/structure/B3164543.png)
